Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane carboxylates This compound is characterized by the presence of a piperidine ring attached to an oxolane ring, with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Oxolane Ring Formation: The oxolane ring can be synthesized via cyclization reactions, often involving dihydroxy compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate: Characterized by the presence of both piperidine and oxolane rings.
Methyl (2S,3R)-2-(piperidin-4-yl)oxane-3-carboxylate: Similar structure but with an oxane ring instead of oxolane.
Ethyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups
Biological Activity
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound that has garnered attention for its potential biological activity. This compound belongs to the class of oxolane carboxylates, characterized by an oxolane ring and a piperidine moiety, which contribute to its pharmacological properties. The molecular formula is C11H19NO3, and it has a molecular weight of approximately 213.27 g/mol .
Chemical Structure
The structural features of this compound include:
- Oxolane ring : A five-membered cyclic ether.
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Carboxylate ester group : Enhances reactivity and interaction with biological targets.
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator . Its mechanism likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. Such properties suggest potential therapeutic applications in treating neurological disorders and cancer .
Cancer Treatment
- Anticancer Activity : The compound's structural similarities to other piperidine derivatives suggest it may exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could possess similar properties .
Neuropharmacological Applications
- Cholinesterase Inhibition : Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
- Mechanistic Insights : The interaction with AChE may involve conformational changes in the enzyme, leading to enhanced binding affinity and specificity .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylic acid | C11H19NO3 | Contains a carboxylic acid instead of a carboxylate |
Rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride | C11H20ClN | Salt form with distinct pharmacological properties |
2-(Piperidin-4-yl)oxolane-3-carboxylic acid | C10H17NO2 | Lacks the methyl ester functionality |
This table highlights the unique features of structurally similar compounds, emphasizing how variations in functional groups can influence biological activity and therapeutic potential .
Recent Studies
- Antiproliferative Effects : A study focused on piperidine derivatives reported that specific analogs displayed significant antiproliferative effects against BRCA-deficient cancer cells, suggesting a pathway for developing targeted therapies using this compound .
- Neuroprotective Properties : Research has indicated that piperidine-containing compounds can exhibit neuroprotective effects through antioxidant mechanisms and metal chelation, which may be beneficial in neurodegenerative diseases .
Future Directions
The ongoing research into the biological activity of this compound could lead to new therapeutic agents for cancer and neurodegenerative disorders. Continued exploration of its structure–activity relationships will be crucial in optimizing its efficacy and safety profiles for clinical applications.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
VTUVNQWOJMZUOZ-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2 |
Canonical SMILES |
COC(=O)C1CCOC1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.